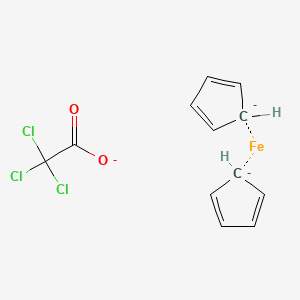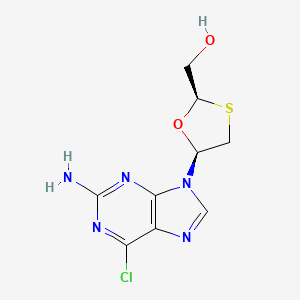
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base, making it a subject of interest for scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- involves several steps, typically starting with the preparation of the oxathiolane ring followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxathiolane ring or the purine base .
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, this compound is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- stands out due to its unique combination of an oxathiolane ring and a purine base. Similar compounds may include other oxathiolane derivatives or purine analogs, but the specific stereochemistry and functional groups of this compound give it distinct properties and applications. Some similar compounds include 1,3-Oxathiolane-2-methanol derivatives with different substituents on the purine base.
Eigenschaften
CAS-Nummer |
145913-81-1 |
|---|---|
Molekularformel |
C9H10ClN5O2S |
Molekulargewicht |
287.73 g/mol |
IUPAC-Name |
[(2R,5S)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChI-Schlüssel |
ZQYFBYPPSPKXNN-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



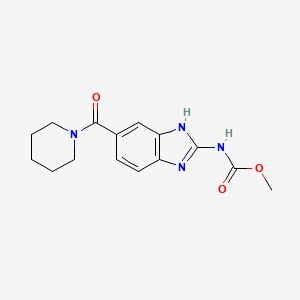

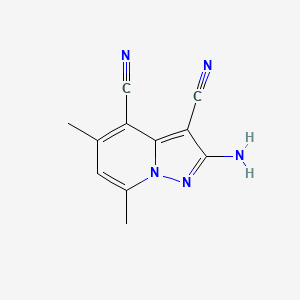

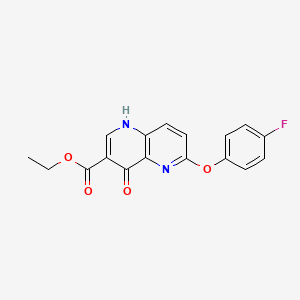

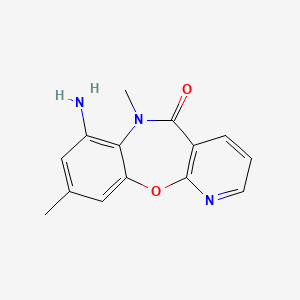

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

